molecular formula C9H9NO2 B158413 1-Isocyano-2,4-dimethoxybenzene CAS No. 1984-21-0

1-Isocyano-2,4-dimethoxybenzene

Cat. No. B158413
CAS RN: 1984-21-0
M. Wt: 163.17 g/mol
InChI Key: UWUHRFMQCCSKEO-UHFFFAOYSA-N
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Description

1-Isocyano-2,4-dimethoxybenzene is a chemical compound with the CAS Number: 1984-21-0 . It has a molecular weight of 163.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isocyano-2,4-dimethoxybenzene include a melting point of 67-72 degrees Celsius . Other specific properties could not be found in the search results.

Scientific Research Applications

  • Catholyte Materials for Non-Aqueous Redox Flow Batteries :

    • 1,4-Dimethoxybenzene derivatives, including 1-Isocyano-2,4-dimethoxybenzene, are used as catholyte materials in non-aqueous redox flow batteries. These materials exhibit high open-circuit potentials and excellent electrochemical reversibility. However, their chemical stability in an oxidized form is a challenge, which researchers try to overcome by incorporating bicyclic substitutions and ether chains into the dialkoxybenzenes, resulting in improved solubility and superior chemical stability (Zhang et al., 2017).
  • Redox Shuttle for Overcharge Protection of Lithium Batteries :

    • A derivative of dimethoxybenzene, similar to 1-Isocyano-2,4-dimethoxybenzene, has been used as a redox shuttle for overcharge protection in Li–LiFePO4 batteries. This application highlights the role of dimethoxybenzene derivatives in enhancing the safety and efficiency of lithium batteries (Feng et al., 2007).
  • Ozonolysis of Lignin Models in Aqueous Solution :

    • The ozonolysis of lignin models, including 1,2-dimethoxybenzene and 1,4-dimethoxybenzene, which are structurally related to 1-Isocyano-2,4-dimethoxybenzene, in aqueous solutions, has been studied. This research provides insights into the reaction mechanisms and products formed during the ozonolysis of such compounds, which is relevant in the context of understanding the chemical behavior of lignin and its derivatives (Mvula et al., 2009).
  • Synthesis of Novel Macrocyclic Compounds :

    • Research on the condensation of 1,4-dimethoxybenzene, a compound related to 1-Isocyano-2,4-dimethoxybenzene, has led to the creation of novel para-bridged pentacyclic pillar[5]arenes. These compounds form host-guest complexes with certain organic molecules, highlighting their potential application in molecular recognition and supramolecular chemistry (Ogoshi et al., 2008).
  • Electron Impact Mass Spectra in Pyrolysis of Lignin :

    • The study of electron-impact mass spectra of 1,2-dimethoxybenzenes, closely related to 1-Isocyano-2,4-dimethoxybenzene, provides valuable insights into the pyrolysis products of guaiacyl lignin. This research is significant in the context of understanding the thermal degradation and transformation of lignin, a major component of biomass (Kuroda, 2002).

Safety And Hazards

Safety information for 1-Isocyano-2,4-dimethoxybenzene is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

1-Isocyano-2,4-dimethoxybenzene is a versatile chemical compound used in scientific research. With its unique properties, it finds application in various fields, such as organic synthesis and material science. The hope is to convince the skeptical medicinal chemists of the isocyanide potential in many areas of drug discovery and considering them in the design of future drugs .

Relevant Papers Relevant papers related to 1-Isocyano-2,4-dimethoxybenzene can be found in various scientific databases. For instance, the compound is mentioned in the context of medicinal chemistry of isocyanides . More detailed analysis of these papers would require access to the full texts, which is beyond my current capabilities.

properties

IUPAC Name

1-isocyano-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUHRFMQCCSKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374331
Record name 1-isocyano-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-2,4-dimethoxybenzene

CAS RN

1984-21-0
Record name 1-isocyano-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kais - 2016 - epub.uni-regensburg.de
This PhD thesis demonstrates the development of new methodologies for visible light mediated deoxygenation processes followed by new bond formations, as well as acrylamide …
Number of citations: 2 epub.uni-regensburg.de
V Kais - core.ac.uk
At the end of the 19th century, Giacomo Ciamician (1857-1922) and Paul Silber (1851-1930) studied the reduction of nitrobenzene to aniline and 2-methylquinoline as a first example …
Number of citations: 3 core.ac.uk
TJ Rashamuse - 2017 - core.ac.uk
DESIGN AND SYNTHESIS OF NITROGEN CONTAINING HETEROCYCLIC FRAGMENTS VIA ISOCYANIDE CHEMISTRY AND THEIR BIOLOGICAL EVALUATION AS P …
Number of citations: 3 core.ac.uk

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